6-Amino-1H-1,2,3-benzotriazol-1-ol Demonstrates Distinct Coupling Performance Profile in Model Dipeptide Synthesis Compared to 5-Amino Isomer
While direct data for 6-amino-1H-1,2,3-benzotriazol-1-ol is limited, high-strength class-level inference can be drawn from its direct structural analog, 6-HOAt. In a comparative study of all four HOAt isomers, the 6-isomer exhibited a distinct coupling efficiency and racemization profile that differs from the 5-isomer. Specifically, in the model coupling of Z-Aib-OH + H-Pro-NH2 to form Z-Aib-Pro-NH2, the 6-isomer provided a yield of 75% with an LD (epimer) content of 1.1%. In contrast, the 5-isomer provided a yield of 80% with a higher LD content of 1.4% [1]. This demonstrates that the position of the amino group, even between adjacent sites on the ring, is a critical determinant of performance.
| Evidence Dimension | Coupling Yield and Epimerization Suppression |
|---|---|
| Target Compound Data | Yield: 75%, LD epimer: 1.1% (data for 6-HOAt, a direct analog of 6-amino-1H-1,2,3-benzotriazol-1-ol) |
| Comparator Or Baseline | 5-HOAt (Yield: 80%, LD epimer: 1.4%) |
| Quantified Difference | The 6-isomer produces 0.3% less epimer than the 5-isomer, demonstrating marginally better chiral integrity despite a slightly lower yield. |
| Conditions | Coupling of Z-Aib-OH + H-Pro-NH2 (1:1:1:2 ratio of acid/amine/EDC/additive) in DMF at 0 °C for 24h. |
Why This Matters
For procurement, this indicates that the 6-amino derivative offers a different, quantifiable risk/benefit profile for coupling sterically hindered amino acids, which may be preferable when minimizing epimerization is the primary goal over maximizing yield.
- [1] Carpino, L. A., Imazumi, H., Foxman, B. M., Vela, M. J., Henklein, P., El-Faham, A., Klose, J., & Bienert, M. (2000). Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers. Organic Letters, 2(15), 2253-2256. View Source
